
(5-Bromo-2-methoxyphenyl)(imino)(prop-2-en-1-yl)-lambda6-sulfanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromo-2-methoxyphenyl)(imino)(prop-2-en-1-yl)-lambda6-sulfanone is a complex organic compound that features a brominated phenyl group, a methoxy substituent, an imino group, and a lambda6-sulfanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-methoxyphenyl)(imino)(prop-2-en-1-yl)-lambda6-sulfanone typically involves multi-step organic reactions. One common route includes the bromination of 2-methoxyphenyl compounds followed by the introduction of the imino group and the lambda6-sulfanone moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Bromo-2-methoxyphenyl)(imino)(prop-2-en-1-yl)-lambda6-sulfanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Applications De Recherche Scientifique
(5-Bromo-2-methoxyphenyl)(imino)(prop-2-en-1-yl)-lambda6-sulfanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (5-Bromo-2-methoxyphenyl)(imino)(prop-2-en-1-yl)-lambda6-sulfanone involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds with biological molecules, while the brominated phenyl group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-Bromo-2-methoxyphenyl)urea
- (5-Bromo-2-methoxyphenyl)cyclopropane-1-carbonitrile
- (5-Bromo-2-methoxyphenyl)ethanone
Uniqueness
(5-Bromo-2-methoxyphenyl)(imino)(prop-2-en-1-yl)-lambda6-sulfanone is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the lambda6-sulfanone moiety, in particular, sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C10H12BrNO2S |
|---|---|
Poids moléculaire |
290.18 g/mol |
Nom IUPAC |
(5-bromo-2-methoxyphenyl)-imino-oxo-prop-2-enyl-λ6-sulfane |
InChI |
InChI=1S/C10H12BrNO2S/c1-3-6-15(12,13)10-7-8(11)4-5-9(10)14-2/h3-5,7,12H,1,6H2,2H3 |
Clé InChI |
ZPOBANOLTNJNMW-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)Br)S(=N)(=O)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1,1-Dioxidobenzo[b]thiophen-5-yl)boronic acid](/img/structure/B13474385.png)
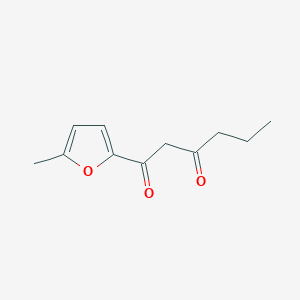
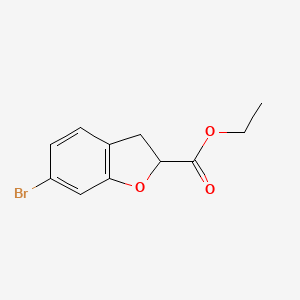



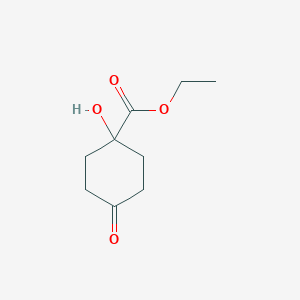
![1-[3-(Dimethylamino)phenyl]-2,2,2-trifluoroethanol](/img/structure/B13474419.png)
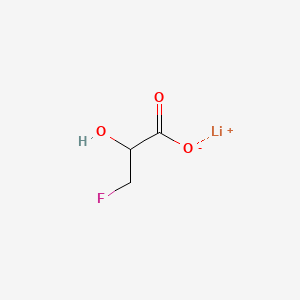

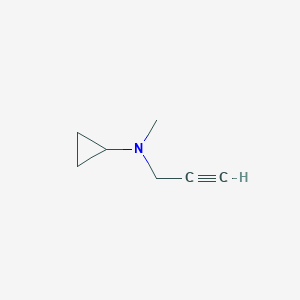
![6-Bromoimidazo[1,2-b]pyridazine-8-carboxylic acid dihydrochloride](/img/structure/B13474434.png)
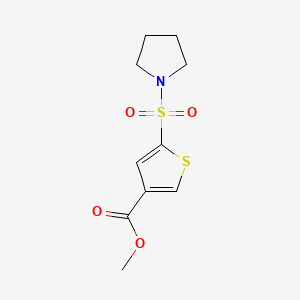
![3-{[(Tert-butoxy)carbonyl]amino}-5-(difluoromethoxy)benzoicacid](/img/structure/B13474449.png)
